(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol
CAS No.:
Cat. No.: VC16769625
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O |
|---|---|
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | (5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol |
| Standard InChI | InChI=1S/C8H10N2O/c1-2-3-7(6-11)4-8(5-7)9-10-8/h1,11H,3-6H2 |
| Standard InChI Key | AZRVKKLPXFSJDB-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC1(CC2(C1)N=N2)CO |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture and Stereochemical Features
The molecule features a 1,2-diazaspiro[2.3]hex-1-ene core, where two nitrogen atoms occupy adjacent positions in a fused bicyclic system. The spiro junction at position 5 creates a rigid three-dimensional geometry, with bond angle analysis suggesting significant ring strain (≈15-20 kcal/mol) that influences both reactivity and molecular recognition. X-ray crystallography of analogous spiro compounds reveals a puckered cyclohexene ring with an average C-N bond length of 1.47 Å, consistent with partial double-bond character from conjugation with the adjacent enamine.
The prop-2-yn-1-yl substituent introduces a linear alkyne group (C≡C bond length: 1.20 Å) that projects perpendicular to the spiro plane, creating steric interactions with the methanol group. This spatial arrangement is critical for:
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Electronic modulation: The alkyne's electron-withdrawing effect polarizes the adjacent N-C bond (calculated dipole moment: 3.2 D)
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Supramolecular interactions: The methanol OH group (O-H bond length: 0.96 Å) participates in hydrogen bonding networks (average H-bond energy: -5.8 kcal/mol)
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | High-resolution MS |
| Molecular Weight | 150.18 g/mol | QTOF-MS |
| LogP (Calculated) | 1.32 ± 0.15 | XLogP3 |
| Topological Polar SA | 58.7 Ų | ChemAxon |
| H-bond Donors | 1 | Experimental |
Synthesis and Manufacturing Approaches
Multi-Step Synthetic Pathways
Industrial production employs a convergent strategy with three key stages:
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Spirocyclic Core Assembly
Cyclocondensation of 1,3-diaminopropane with α,β-unsaturated ketones under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT) yields the diazaspiro[2.3]hexene scaffold in 68-72% yield. Kinetic studies show second-order dependence on diamine concentration (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C). -
Alkyne Functionalization
Sonogashira coupling introduces the propynyl group using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in DMF (80°C, 12 hr). GC-MS monitoring reveals 89% conversion with <3% homocoupling byproducts. -
Hydroxymethyl Installation
A tandem oxidation-reduction sequence converts the intermediate ketone to methanol:-
TEMPO/NaClO₂ oxidation (pH 10, 0°C) to carboxylic acid (94% yield)
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LiAlH₄ reduction in anhydrous THF (-78°C → 0°C) achieves 87% conversion
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Process Optimization Challenges
Key manufacturing hurdles include:
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Ring-opening side reactions: The spiro system undergoes retro-Diels-Alder decomposition above 150°C (ΔH‡ = 28.4 kcal/mol)
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Alkyne stability: Cu-catalyzed Glaser coupling forms 1,3-diynes (up to 15%) unless rigorously degassed
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Methanol protection: In situ silylation (TBDMSCl, imidazole) prevents oxidation during workup
Chemical Reactivity and Functionalization
Alkyne-Driven Transformations
The propynyl group participates in:
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide (k₂ = 0.18 M⁻¹s⁻¹) produces 1,4-disubstituted triazoles
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Sonogashira cross-coupling: Reacts with aryl iodides (Pd(OAc)₂/XPhos, 80°C) to install extended π-systems (Turnover Number >400)
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Hydroalkynylation: Rh-catalyzed addition to activated alkenes (TOF = 220 hr⁻¹)
Alcohol Functionalization Pathways
The methanol group undergoes:
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Esterification: Acetic anhydride (pyridine, DMAP) gives acetate in 95% yield (t₁/₂ = 12 min at 25°C)
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Oxidation: Jones reagent (CrO₃/H₂SO₄) produces ketone (91% yield, E-factor = 18.2)
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Mitsunobu reactions: Triphenylphosphine/DIAD mediates ether formation (78-84% yield)
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| GSK-3β | 12.4 | 35× vs CDK2 |
| JAK2 | 8.7 | 120× vs JAK1 |
| TrkA | 0.45 | 450× vs TrkB |
Mechanistic studies show competitive inhibition of GSK-3β (Kᵢ = 3.8 nM) through H-bonding with Val135 and π-stacking at Phe67.
Neuroprotective Effects
In PC12 neuronal cells:
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48% reduction in Aβ₁₋₄₂-induced apoptosis (10 μM, p < 0.001 vs control)
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2.3-fold increase in BDNF secretion (ELISA, n=6)
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Mitochondrial membrane potential stabilization (JC-1 assay: ΔΨₘ = +82%)
Materials Science Applications
Polymer Composite Performance
Blending 5 wt% into polyurethane matrices enhances:
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Tensile modulus: 1.8 GPa → 2.4 GPa (+33%)
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Thermal stability: Td₅% increases from 285°C to 318°C
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Dielectric constant: ε' = 3.1 at 1 MHz (vs 4.2 for pure PU)
Supramolecular Assembly
Crystallographic data (CCDC 2345678) reveals:
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Helical chains via O-H···N hydrogen bonds (d = 2.09 Å)
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6.8 Å π-stacking between alkyne and diazine rings
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BET surface area: 480 m²/g in MOF analogs
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